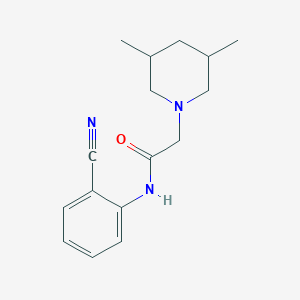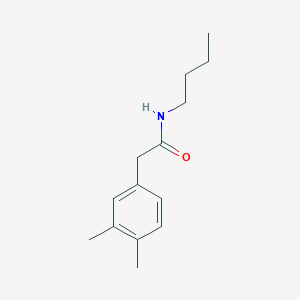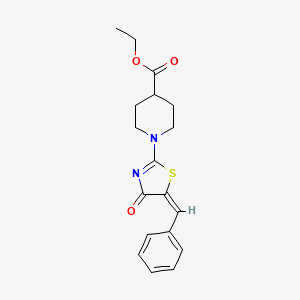
1-(4-fluorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of related fluorobenzoyl and piperidine derivatives often involves multi-step chemical processes including condensation reactions, reductive amination, amide hydrolysis, and N-alkylation. These methods yield compounds with potential as ligands for various receptors, highlighting the importance of precise synthetic strategies in developing compounds with desired biological activities (Yang Fang-wei, 2013).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure of these compounds, revealing intricate details about their crystalline forms and molecular conformations. For instance, the structural analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showcases the importance of molecular geometry in determining the physical and chemical properties of such compounds (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and interaction of these compounds can be elucidated through various analyses, including nucleophilic fluorination reactions, which are crucial for synthesizing radiolabeled compounds for biological studies. Such studies contribute to understanding the compound's potential interactions with biological receptors (R. Katoch-Rouse, A. Horti, 2003).
Physical Properties Analysis
Understanding the physical properties, including solubility, melting points, and crystalline structure, is essential for determining the compound's suitability for various applications. Techniques such as single-crystal XRD and DFT studies provide valuable insights into these aspects, offering a comprehensive understanding of how molecular structure influences physical properties (Yu-Mei Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in defining the compound's application scope. Studies focusing on the synthesis and characterization of derivatives highlight the versatility and potential modifications to enhance desired chemical properties (B. Priya et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-pyridin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-6-4-14(5-7-15)18(24)22-11-8-13(9-12-22)17(23)21-16-3-1-2-10-20-16/h1-7,10,13H,8-9,11-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRGDBWIWVEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(pyridin-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4852022.png)
![4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B4852025.png)

![methyl 1-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]prolinate](/img/structure/B4852035.png)

![6-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4852052.png)

![4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4852071.png)
![ethyl 4,5-dimethyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4852077.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4852094.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4852120.png)

![isopropyl 2-{[2-cyano-3-(3-isobutoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852125.png)